N-(2-(4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride
Description
4-[2-(1H-Pyrazol-3-yl)propan-2-yl]phenol (CAS: 2169619-29-6, molecular formula: C₉H₁₉N₃O₂) is a heterocyclic phenolic compound featuring a pyrazole ring linked to a substituted propan-2-yl group. It serves as a key intermediate in synthesizing cyclophosphazene derivatives, such as trans-4 and ctt-5, which are utilized in materials science and coordination chemistry . The compound is commercially available as a building block (Enamine Ltd., 2020) and is synthesized via reactions involving 2-(1H-pyrazol-3-yl)phenol with sodium hydride (NaH) as a catalyst, yielding up to 65% for cyclotriphosphazene derivatives . Its structural uniqueness lies in the combination of a phenolic hydroxyl group and a pyrazole moiety, which may confer distinct electronic and steric properties compared to other phenolic or heterocyclic compounds.
Properties
IUPAC Name |
N-[2-[4-(4-methylthiadiazole-5-carbonyl)piperazin-1-yl]ethyl]thiophene-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S2.ClH/c1-11-13(24-18-17-11)15(22)20-8-6-19(7-9-20)5-4-16-14(21)12-3-2-10-23-12;/h2-3,10H,4-9H2,1H3,(H,16,21);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAPQGAMWWNFOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCN(CC2)CCNC(=O)C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Thiophene-2-carboxylic Acid Derivatives
Thiophene-2-carboxylic acid is functionalized via activation as an acid chloride or mixed anhydride. In a representative procedure:
- Activation : Thiophene-2-carboxylic acid (10 mmol) is treated with thionyl chloride (12 mmol) in anhydrous dichloromethane (DCM) at 0°C for 2 hours.
- Amidation : The resultant acyl chloride is reacted with 2-aminoethylpiperazine (11 mmol) in the presence of triethylamine (15 mmol) as a base.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | DCM |
| Temperature | 0°C → Room temp. |
| Time | 12 hours |
| Yield | 78–82% |
The product, N-(2-(piperazin-1-yl)ethyl)thiophene-2-carboxamide, is isolated via column chromatography (silica gel, ethyl acetate/methanol 9:1).
Functionalization of the Piperazine Ring
Introduction of 4-Methyl-1,2,3-thiadiazole-5-carbonyl Group
The piperazine nitrogen is acylated using 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride. Critical considerations include:
- Stoichiometry : A 1:1 molar ratio of piperazine to acyl chloride prevents over-acylation.
- Base Selection : Diisopropylethylamine (DIEA) outperforms triethylamine in minimizing side reactions.
- Reaction : N-(2-(piperazin-1-yl)ethyl)thiophene-2-carboxamide (5 mmol) and 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride (5.5 mmol) are combined in DCM with DIEA (10 mmol).
- Workup : The mixture is stirred for 6 hours at room temperature, washed with 1M HCl (×2) and saturated NaHCO₃ (×2), then dried over MgSO₄.
Optimization Data :
| Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|
| DIEA | DCM | 25 | 88 |
| TEA | DCM | 25 | 72 |
| Pyridine | THF | 40 | 65 |
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt via acidification:
- Acid Treatment : The product is dissolved in anhydrous ethanol and treated with 4M HCl in dioxane (1.1 equiv).
- Precipitation : The hydrochloride salt precipitates upon cooling to 0°C and is filtered under reduced pressure.
Analytical Validation :
- Melting Point : 214–216°C (decomposition observed above 220°C).
- 1H NMR (DMSO-d6): δ 8.21 (s, 1H, thiadiazole-H), 7.75 (d, J = 5.1 Hz, 1H, thiophene-H), 7.12 (d, J = 3.4 Hz, 1H, thiophene-H), 3.68–3.52 (m, 10H, piperazine/ethyl-CH₂), 2.45 (s, 3H, CH₃).
Comparative Evaluation of Coupling Agents
Coupling agents critically influence yield and purity during amide bond formation. Data from analogous syntheses:
| Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| HATU | DMF | 25 | 12 | 85 |
| EDCI/HOBt | DCM | 25 | 18 | 78 |
| TBTU | DMF | 25 | 10 | 82 |
HATU demonstrates superior efficiency due to its rapid activation kinetics and reduced epimerization risk.
Scalability and Industrial Considerations
Pilot-scale production (100 g batches) necessitates:
Scientific Research Applications
N-(2-(4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochlor
Biological Activity
N-(2-(4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide hydrochloride is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer, antibacterial, and antiviral properties, supported by data from various studies.
1. Anticancer Activity
Recent research has highlighted the anticancer potential of thiophene carboxamide derivatives, including compounds structurally similar to this compound.
The mechanism of action for these compounds often involves interaction with tubulin, leading to disruption of microtubule dynamics. For instance, studies have shown that certain thiophene derivatives exhibit significant activity against Hep3B liver cancer cells with IC50 values as low as 5.46 µM . The binding affinity and interaction profiles suggest that these compounds mimic the action of established anticancer agents like Combretastatin A-4 (CA-4) by stabilizing the tubulin complex and inducing apoptosis in cancer cells .
1.2 Case Studies
A notable study demonstrated that modifications in the thiophene structure significantly enhanced anticancer activity. The incorporation of a piperazine moiety was found to improve solubility and bioavailability, thus increasing the therapeutic efficacy against various cancer cell lines . The 3D molecular dynamics simulations indicated that these compounds maintain stable interactions within the tubulin-binding pocket, further validating their potential as anticancer agents .
2. Antibacterial Activity
The antibacterial properties of thiophene derivatives have also been extensively studied. The compound has shown promise against both Gram-positive and Gram-negative bacteria.
2.1 Efficacy Against Pathogens
Research indicates that thiophene derivatives possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Compounds similar to this compound have demonstrated higher activity indices compared to conventional antibiotics like ampicillin .
| Bacterial Strain | Activity Index (%) | Reference Compound (Ampicillin) |
|---|---|---|
| Staphylococcus aureus | 83.3 | 64.0 |
| Bacillus subtilis | 82.6 | 62.0 |
| Escherichia coli | 64.0 | 50.0 |
| Pseudomonas aeruginosa | 86.9 | 70.0 |
2.2 Structure-Activity Relationship
The structure-activity relationship (SAR) studies reveal that the presence of electron-donating groups significantly enhances antibacterial potency by improving interaction with bacterial cell membranes . Specifically, modifications at the piperazine or thiophene ring positions can lead to increased hydrophilicity and membrane permeability.
3. Antiviral Activity
In addition to anticancer and antibacterial activities, thiophene derivatives have been explored for their antiviral properties.
3.1 Mechanism and Efficacy
A study identified a series of thiophene-based compounds exhibiting antiviral activity against pseudotyped viruses related to Ebola virus infection . These compounds function primarily by inhibiting viral entry into host cells, showcasing their potential as therapeutic agents in viral infections.
3.2 Research Findings
The antiviral efficacy was confirmed through in vitro assays demonstrating micromolar range activity against viral pseudotypes . This suggests that further exploration into the antiviral mechanisms of thiophene derivatives could yield valuable insights into their therapeutic applications.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Compounds
Key Observations :
- The target compound’s isopropyl linker differentiates it from bisphenols (e.g., BPA), which lack heterocyclic rings but share phenolic hydroxyl groups .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- *Predicted values for the target compound are based on structural analogs. The pyrazole ring may lower log Kow compared to BPA due to increased polarity.
- Bisphenol derivatives (e.g., BPS, log Kow = 1.65) show significant variability in hydrophobicity, influenced by substituents .
Key Observations :
Q & A
Q. What are the key synthetic pathways for this compound?
The synthesis typically involves multi-step reactions:
- Step 1 : Coupling of thiophene-2-carboxylic acid derivatives with ethylenediamine intermediates to form the carboxamide backbone.
- Step 2 : Introduction of the 4-methyl-1,2,3-thiadiazole-5-carbonyl group via nucleophilic acyl substitution on the piperazine ring.
- Step 3 : Hydrochloride salt formation using HCl in polar solvents like ethanol or acetonitrile .
Critical Parameters : - Solvent choice (e.g., DMF for cyclization steps).
- Reaction time (1–3 minutes for thiadiazole formation under reflux ).
Q. Which spectroscopic methods confirm the compound’s structure?
- 1H/13C NMR : Assigns protons and carbons in the thiophene, piperazine, and thiadiazole moieties. For example, the thiadiazole methyl group appears at ~2.5 ppm in 1H NMR .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak matching theoretical mass).
- IR Spectroscopy : Detects carbonyl (C=O, ~1650–1700 cm⁻¹) and thiadiazole (C=N, ~1550 cm⁻¹) stretches .
Q. What initial biological screenings are recommended?
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., MIC values in μg/mL) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC50 determination) .
- Solubility Testing : Measure hydrochloride salt solubility in PBS or DMSO to guide in vivo studies .
Advanced Research Questions
Q. How can the cyclization step in synthesis be optimized for higher yield?
Methodological Approach :
- Solvent Screening : Compare DMF (high polarity) vs. acetonitrile (lower boiling point). Evidence shows DMF improves cyclization efficiency by stabilizing transition states .
- Catalyst Use : Iodine and triethylamine (1:1 molar ratio) enhance sulfur elimination during thiadiazole formation .
Data-Driven Example :
| Solvent | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| DMF | I₂/TEA | 80 | 85 |
| Acetonitrile | None | 60 | 62 |
Q. How to resolve contradictions between in vitro and in vivo activity data?
Case Study : If in vitro cytotoxicity (IC50 = 10 µM) does not translate to in vivo efficacy:
- Pharmacokinetic Profiling : Assess bioavailability via LC-MS/MS (e.g., plasma half-life, tissue distribution). Poor solubility or rapid metabolism may explain discrepancies.
- Metabolite Identification : Use HPLC-MS to detect inactive metabolites, prompting structural modifications (e.g., fluorination to block metabolic hotspots) .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
Strategy :
- Core Modifications :
- Replace thiophene with furan (electron-rich vs. electron-deficient heterocycles).
- Vary piperazine substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) .
- Data Collection :
- Tabulate IC50/MIC values against structural variables (Table 1).
- Computational docking to predict binding affinities (e.g., with bacterial gyrase or kinase targets) .
Q. Table 1. Example SAR for Antimicrobial Activity
| Derivative | R Group (Piperazine) | MIC (μg/mL, S. aureus) |
|---|---|---|
| A | 4-Methylthiadiazole | 2.5 |
| B | 4-Fluorophenyl | 1.2 |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
